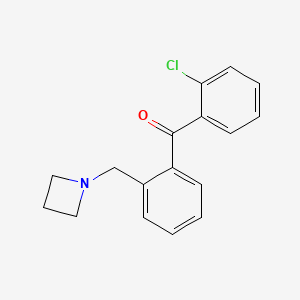

![molecular formula C13H12ClN3O2 B1292999 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide CAS No. 1119452-08-2](/img/structure/B1292999.png)

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

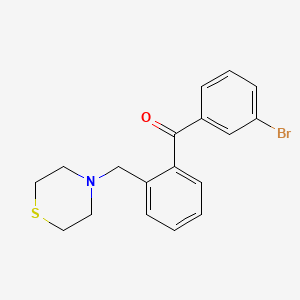

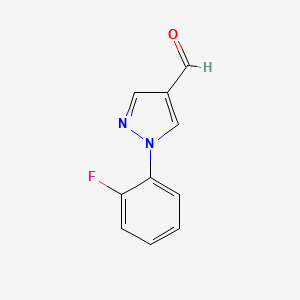

The compound "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the chloromethyl and cyclopropylbenzamide groups suggests potential reactivity and biological activity, making it a compound of interest in various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been explored in the literature. For instance, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed to provide access to functionalized 4-aminoimidazoles, which could be a potential method for synthesizing related compounds . Additionally, the reductive chemistry of related compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been studied, indicating the potential for complex reactions involving the reduction of nitro groups .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can exhibit polymorphism, as seen in the case of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, which has two polymorphs with different crystal structures and packing motifs . This suggests that the compound may also exhibit polymorphism, which could affect its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of the 1,2,4-oxadiazole ring has been explored, with studies showing that the chloromethyl group can react with N- and S-nucleophilic reagents, and the amino group can undergo acylation and oxidation . These reactions could be relevant for further functionalization of the compound "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide".

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide" are not detailed in the provided papers, related compounds have been analyzed using high-performance liquid chromatography (HPLC) to determine their presence in biological samples, indicating the compound's potential stability and detectability in complex matrices . The polymorphism of related compounds also suggests that the physical properties such as solubility and melting point could vary depending on the crystal form .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Chemical Reactions : The compound has been explored for its synthesis and chemical reactions, such as acylation, oxidation, and transformations of the oxadiazole ring. For instance, studies have investigated the synthesis of various conjugates with D-glucose, 1,3,4-oxadiazole, and 1,2,3-triazole for inhibitory potential against enzymes like glycogen phosphorylase (Kun et al., 2011). Another study focused on the chemical properties of a related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, scrutinizing its acylation and other reactions (Stepanov et al., 2019).

Potential Biological and Pharmacological Activities

- Antimicrobial Activity : Some derivatives of 1,2,4-oxadiazoles, which include compounds structurally similar to the compound , have shown antimicrobial activity. For example, a study synthesized and evaluated 3,5-diphenylchlorinated-1,2,4- oxadiazoles for their antimicrobial properties (Machado et al., 2005).

Applications in Material Science and Synthesis

- Synthesis of Novel Derivatives for Material Science : There's research into the synthesis of novel derivatives involving 1,2,4-oxadiazole rings for applications in material science. For instance, a study detailed the synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids, involving 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles, suggesting potential applications in material science and chemistry (Anterbedy et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-7-11-16-12(17-19-11)8-2-1-3-9(6-8)13(18)15-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFURIOKWUKTPOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)